molecular formula C10H12FNO B14840439 3-Cyclopropoxy-4-fluoro-N-methylaniline

3-Cyclopropoxy-4-fluoro-N-methylaniline

Cat. No.: B14840439
M. Wt: 181.21 g/mol
InChI Key: PBKXIQMJZFUOMK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-4-fluoro-N-methylaniline typically involves the reaction of 3-cyclopropoxy-4-fluoroaniline with methylating agents under controlled conditions. One common method involves the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the methylation process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-4-fluoro-N-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-fluoro-N-methylaniline involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The cyclopropoxy group may also contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-4-fluoro-N-methylaniline is unique due to the combination of the cyclopropoxy group, fluorine atom, and methylaniline moiety. This unique structure imparts specific chemical and physical properties that can be advantageous in various research applications .

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

3-cyclopropyloxy-4-fluoro-N-methylaniline

InChI

InChI=1S/C10H12FNO/c1-12-7-2-5-9(11)10(6-7)13-8-3-4-8/h2,5-6,8,12H,3-4H2,1H3

InChI Key

PBKXIQMJZFUOMK-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)F)OC2CC2

Origin of Product

United States

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